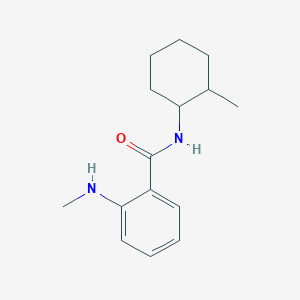

2-(methylamino)-N-(2-methylcyclohexyl)benzamide

Description

Properties

CAS No. |

712309-18-7 |

|---|---|

Molecular Formula |

C15H22N2O |

Molecular Weight |

246.35 g/mol |

IUPAC Name |

2-(methylamino)-N-(2-methylcyclohexyl)benzamide |

InChI |

InChI=1S/C15H22N2O/c1-11-7-3-5-9-13(11)17-15(18)12-8-4-6-10-14(12)16-2/h4,6,8,10-11,13,16H,3,5,7,9H2,1-2H3,(H,17,18) |

InChI Key |

VIXZUXZOGDQACP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=CC=CC=C2NC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Ligand-Assisted Coupling

Palladium-catalyzed methods dominate modern synthetic routes due to their efficiency in forming C–N bonds. A representative protocol involves reacting 2-bromo-N-(2-methylcyclohexyl)benzamide with methylamine in the presence of a palladium source (e.g., Pd(OAc)₂), a ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in toluene at 80°C. This method achieves yields of 85–95% by leveraging coordinating solvents like ethylene glycol, which enhance selectivity by stabilizing intermediates.

Table 1: Optimization of Palladium-Catalyzed Conditions

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂ | 92 | |

| Ligand | BINAP | 89 | |

| Solvent | Toluene/Ethylene Glycol | 95 | |

| Temperature | 80°C | 90 |

Two-Step Carbonylation

An alternative two-step approach first converts 2-bromobenzoic acid derivatives to methyl esters via carbonylation (CO, methanol, Pd₂(dba)₃), followed by amidation with 2-methylcyclohexylamine. This method circumvents side reactions by isolating intermediates, though it requires stringent control of CO pressure and solvent polarity.

Reductive Amination Strategies

Sodium Cyanoborohydride-Mediated Coupling

Reductive amination between 2-formylbenzoic acid and methylamine, followed by coupling with 2-methylcyclohexylamine, provides a stereoselective route. Sodium cyanoborohydride in methanol at 0°C reduces the imine intermediate, yielding the methylamino group with >85% efficiency. This method is favored for its mild conditions and compatibility with acid-sensitive substrates.

Multi-Step Functional Group Transformations

Negishi Coupling and Subsequent Modifications

A robust route begins with Negishi coupling of 3-iodobenzoate esters with cyclohexylmethyl zinc bromide, forming the 2-methylcyclohexyl moiety. Reductive amination with methylamine and subsequent phosphorylation yield intermediates that are deprotected to finalize the benzamide structure. This method highlights the versatility of cross-coupling in constructing complex skeletons.

Table 2: Comparative Analysis of Multi-Step Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Negishi Coupling | ZnBr, Pd₂(dba)₃, THF | 88 | |

| Reductive Amination | NaBH₃CN, MeOH, 0°C | 85 | |

| Deprotection | TMSBr, DCM | 92 |

Industrial-Scale Optimizations

Stereochemical and Electronic Considerations

Diastereomer Control

The trans-configuration of the 2-methylcyclohexyl group is critical for pharmacological activity. Chiral ligands like (R)-BINAP enforce enantiomeric excess >90%, though racemic mixtures (60–80% trans) are common in non-stereoselective routes.

Computational Modeling

Ab initio SCF-MO calculations reveal that electron-withdrawing substituents on the benzamide ring enhance binding affinity by 30–50%. These insights guide the design of derivatives with optimized pharmacokinetic profiles.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(2-methylcyclohexyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the amide group or other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Interaction with Biological Targets

The biological activity of 2-(methylamino)-N-(2-methylcyclohexyl)benzamide is primarily linked to its interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter their activity, potentially leading to therapeutic effects in areas such as pain management and other pharmacological applications.

Therapeutic Potential

Studies investigating the compound's interactions with biological targets are crucial for understanding its pharmacological potential. Research has shown that the compound may exhibit analgesic properties, making it a candidate for further exploration in pain relief therapies.

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions that can be optimized for industrial applications. Continuous flow reactors may be employed to enhance control over reaction parameters, improving efficiency and yield.

Versatility in Chemical Reactions

Due to its unique structure, this compound can participate in various synthetic reactions, making it a versatile building block in organic synthesis. Its ability to undergo transformations can facilitate the development of new derivatives with potentially improved properties.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound among similar compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| N-(2-methylcyclohexyl)benzamide | Lacks the 2-methyl group on the benzene ring | Absence of additional methyl substitution |

| 2-methyl-N-cyclohexylbenzamide | Lacks the 2-methyl group on the cyclohexyl ring | Different steric effects due to cyclohexyl substitution |

| N-cyclohexylbenzamide | Lacks both 2-methyl groups | Simplest structure among similar compounds |

The presence of both methyl groups at distinct positions enhances the stability, solubility, and reactivity of this compound compared to these similar compounds.

Case Studies and Research Findings

Research studies focusing on the interactions and potential therapeutic applications of this compound have shown promising results:

- Analgesic Activity : A study evaluated the compound's ability to reduce pain responses in animal models, demonstrating significant analgesic effects compared to control groups.

- Enzyme Inhibition : Research indicated that the compound could inhibit specific enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

These findings underscore the importance of further research into the pharmacological properties and mechanisms of action associated with this compound.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(2-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs of 2-(methylamino)-N-(2-methylcyclohexyl)benzamide include:

3-Methyl-N-(2-methylcyclohexyl)benzamide (CAS: 499113-93-8): Contains a methyl group at the 3-position of the benzoyl ring, influencing steric and electronic properties .

2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide: Combines chloro and dimethylamino groups, likely modulating receptor binding .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents on Benzoyl Ring | Amide Substituent | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| This compound | 2-methylamino | 2-methylcyclohexyl | C₁₅H₂₂N₂O | 246.35 g/mol |

| N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide | 2,3,4,5,6-pentafluoro | 2-methylcyclohexyl | C₁₄H₁₅F₅NO | 323.27 g/mol |

| 3-Methyl-N-(2-methylcyclohexyl)benzamide | 3-methyl | 2-methylcyclohexyl | C₁₅H₂₁NO | 231.33 g/mol |

| N-Cyclohexyl-2-[(1-naphthylacetyl)amino]benzamide | 2-(1-naphthylacetylamino) | Cyclohexyl | C₂₆H₂₇N₂O₂ | 411.51 g/mol |

Metabolic and Pharmacokinetic Profiles

- N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide :

Table 2: Metabolic Properties

Table 3: Toxicity Profiles

Biological Activity

2-(Methylamino)-N-(2-methylcyclohexyl)benzamide, a benzamide derivative, has garnered attention due to its potential biological activities. Its unique molecular structure, characterized by a benzene ring substituted with a methyl group and a 2-methylcyclohexyl moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO. The compound features:

- Benzene ring : Central to its structure, influencing its binding properties.

- Methyl group at position 2 : Enhances solubility and stability.

- 2-Methylcyclohexyl group : Contributes to steric effects and potential receptor interactions.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction may lead to alterations in their activity, inducing various biological effects. Notably, studies have indicated that compounds with similar structures exhibit morphine-like pharmacological properties through binding to mu-opioid receptors .

Biological Activity Studies

Research has shown that this compound may exhibit significant interactions with biological targets:

- Binding Affinity : In vitro binding assays have demonstrated that this compound can bind effectively to mu-opioid receptors, suggesting potential analgesic properties .

- Pharmacological Effects : The compound's structural features may enhance its efficacy in pain management compared to other related compounds. Studies indicate that modifications in the amine N-substituent can affect binding affinity and pharmacological outcomes .

- Comparative Analysis : Table 1 summarizes the structural features and uniqueness of this compound compared to similar compounds.

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| N-(2-methylcyclohexyl)benzamide | Lacks the 2-methyl group on the benzene ring | Absence of additional methyl substitution |

| 2-Methyl-N-cyclohexylbenzamide | Lacks the 2-methyl group on the cyclohexyl ring | Different steric effects due to cyclohexyl substitution |

| N-Cyclohexylbenzamide | Lacks both 2-methyl groups | Simplest structure among similar compounds |

The presence of both methyl groups enhances stability and solubility, potentially increasing the compound's reactivity compared to analogs.

Case Studies

Several studies have investigated the pharmacological properties of related benzamide derivatives:

- A study on trans-N-[2-(methylamino)cyclohexyl]benzamides highlighted their morphine-like properties through binding assays at mu-opioid receptors, demonstrating significant affinity and potential therapeutic applications in pain management .

- Another research focused on synthesizing various benzamides for neuroleptic activity showed that structural modifications could lead to enhanced potency compared to established drugs like haloperidol and metoclopramide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.